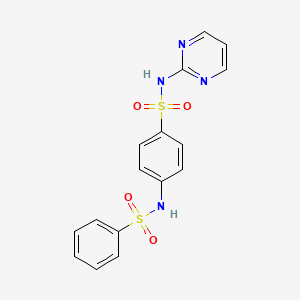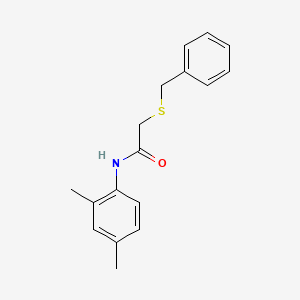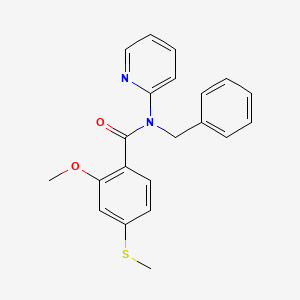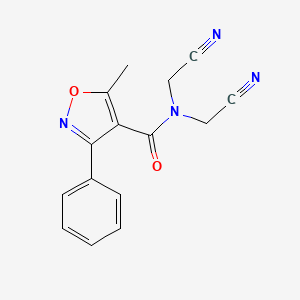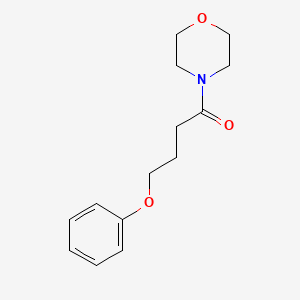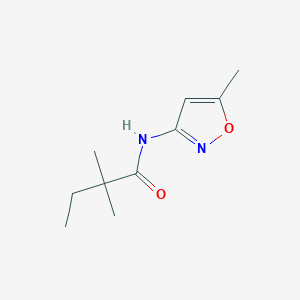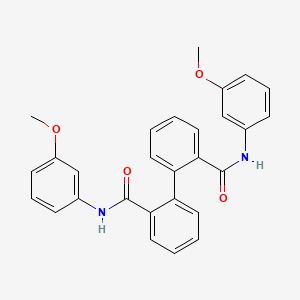
N,N'-bis(3-methoxyphenyl)biphenyl-2,2'-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methoxyphenyl groups attached to a biphenyl core, with two carboxamide groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
作用機序
The mechanism of action of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxamide groups can form hydrogen bonds with biological molecules, further stabilizing the compound’s interactions.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
N2,N2’-BIS(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A similar compound with methoxy groups at the 4 positions instead of the 3 positions.
N2,N2’-BIS(3-HYDROXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A compound with hydroxyl groups instead of methoxy groups.
Uniqueness
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of carboxamide groups also adds to its versatility in forming hydrogen bonds and interacting with various molecular targets.
特性
分子式 |
C28H24N2O4 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O4/c1-33-21-11-7-9-19(17-21)29-27(31)25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
IMKCZXGARCIAMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


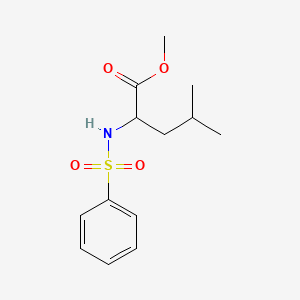
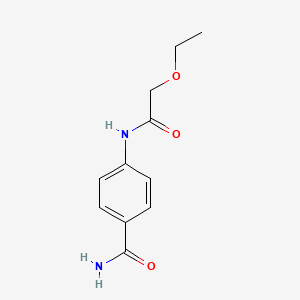
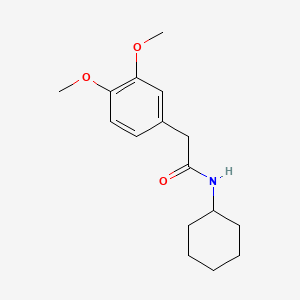
![1-[2-(4-fluorophenyl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960411.png)

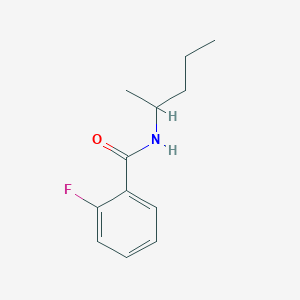
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)
